molecular formula C10H15N3O B1372573 1-(1H-pyrrole-2-carbonyl)-1,4-diazepane CAS No. 1038285-60-7

1-(1H-pyrrole-2-carbonyl)-1,4-diazepane

Cat. No.: B1372573
CAS No.: 1038285-60-7
M. Wt: 193.25 g/mol
InChI Key: HETUQNASEOSQAY-UHFFFAOYSA-N
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Description

1-(1H-pyrrole-2-carbonyl)-1,4-diazepane is a heterocyclic compound that features both a pyrrole ring and a diazepane ring. The presence of these two distinct moieties in a single molecule makes it an interesting subject of study in various fields of chemistry and pharmacology. The pyrrole ring is known for its biological activity, while the diazepane ring is often found in compounds with therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrrole-2-carbonyl)-1,4-diazepane can be achieved through several methods. One common approach involves the condensation of a pyrrole derivative with a diazepane precursor under specific reaction conditions. For instance, the reaction of 1H-pyrrole-2-carboxylic acid with 1,4-diazepane in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-pyrrole-2-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted pyrrole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Pyrrole-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

1-(1H-pyrrole-2-carbonyl)-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-pyrrole-2-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets. The pyrrole ring can form hydrogen bonds with biological receptors, while the diazepane ring can interact with enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

    1-(1H-pyrrole-2-carbonyl)-1,4-diazepane: Unique due to the combination of pyrrole and diazepane rings.

    1-(1H-pyrrole-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of diazepane.

    1-(1H-pyrrole-2-carbonyl)morpholine: Contains a morpholine ring, offering different biological activities.

Uniqueness: this compound is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications and biological interactions. This duality enhances its potential in various research and therapeutic applications .

Properties

IUPAC Name

1,4-diazepan-1-yl(1H-pyrrol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-10(9-3-1-5-12-9)13-7-2-4-11-6-8-13/h1,3,5,11-12H,2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETUQNASEOSQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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